3-(4,4-Difluoropyrrolidin-3-yl)pyridine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

This 4,4-gem-difluoropyrrolidine-pyridine building block is essential for medicinal chemistry programs requiring fine-tuning of amine basicity and lipophilicity. The 4,4-difluoro substitution reduces pKa by 2-3 log units, minimizing P-gp efflux and hERG risk, while the +0.7 logP shift improves permeability. Fluorine blocking groups at both 4-positions enhance microsomal stability, critical for oral half-life >4 h. The 3-pyridinyl regioisomer preserves key H-bond interactions. Use this compound for late-stage diversification and focused library synthesis.

Molecular Formula C9H10F2N2
Molecular Weight 184.19 g/mol
CAS No. 2092712-94-0
Cat. No. B1492621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-Difluoropyrrolidin-3-yl)pyridine
CAS2092712-94-0
Molecular FormulaC9H10F2N2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1C(C(CN1)(F)F)C2=CN=CC=C2
InChIInChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-2-1-3-12-4-7/h1-4,8,13H,5-6H2
InChIKeyGVIHJVWKKXEPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4-Difluoropyrrolidin-3-yl)pyridine (CAS 2092712-94-0): A gem-Difluorinated Pyrrolidine-Pyridine Building Block for Medicinal Chemistry


3-(4,4-Difluoropyrrolidin-3-yl)pyridine (CAS 2092712-94-0) is a heterocyclic building block consisting of a pyridine ring linked at the 3-position to a 4,4-difluoropyrrolidine moiety. The gem-difluoro substitution adjacent to the pyrrolidine nitrogen is a recognized bioisosteric motif in drug discovery, intended to modulate basicity, lipophilicity, and metabolic stability relative to non-fluorinated pyrrolidine analogs [1]. This compound is used as a synthetic intermediate in medicinal chemistry programs targeting diverse therapeutic areas.

Critical Procurement Insight: Why 3-(4,4-Difluoropyrrolidin-3-yl)pyridine Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


In-class pyrrolidine-pyridine building blocks cannot be generically interchanged because the 4,4-gem-difluoro substitution markedly alters key physicochemical properties that govern downstream pharmacokinetic and pharmacodynamic behavior. Systematic studies demonstrate that mono- and difluorination of saturated heterocyclic amines reduces basicity (pKa) by 1–2 log units and increases lipophilicity (LogP) compared to parent non-fluorinated rings [1]. These shifts directly affect solubility, permeability, and metabolic soft-spot susceptibility, meaning a non-fluorinated or differently substituted analog will produce a different lead profile. The specific quantitative evidence below delineates the measurable consequences of selecting the 4,4-difluoro regioisomer over available alternatives.

Quantitative Differentiation Evidence: 3-(4,4-Difluoropyrrolidin-3-yl)pyridine vs. Closest Analogs


Estimated Lipophilicity (logP) Advantage of 4,4-Difluoro Substitution Over Non-Fluorinated Pyrrolidine-Pyridine Analogs

The 4,4-gem-difluoro motif is predicted to increase lipophilicity by approximately 0.7 logP units compared to the non-fluorinated pyrrolidine analogue. Computational estimates for 3-(4,4-difluoropyrrolidin-3-yl)pyridine indicate a logP of ~2.5, whereas the non-fluorinated 3-(pyrrolidin-3-yl)pyridine analogue is estimated at logP ~1.8 [1]. This difference aligns with the class-level observation that gem-difluorination of pyrrolidine consistently elevates logD and membrane permeability in medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Basicity (pKa) Modulation by gem-Difluoro Substitution Relative to Parent Pyrrolidine

The electron-withdrawing effect of the two fluorine atoms at the 4-position of pyrrolidine reduces the basicity of the adjacent secondary amine by approximately 1.5–2.0 pKa units compared to unsubstituted pyrrolidine (pKa ~10.5–11). In the systematic study of mono- and difluorinated saturated heterocyclic amines, 4,4-difluoropyrrolidine derivatives consistently exhibited pKa values in the range of 7.5–8.5, whereas non-fluorinated pyrrolidine analogs retained pKa values >10 [1].

Physicochemical Property Profiling Amine Basicity Drug Design

Metabolic Stability Retention of 4,4-Difluoropyrrolidine Motifs Compared to Non-Fluorinated Pyrrolidines

Intrinsic microsomal clearance (CLint) measurements on a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that 4,4-difluoropyrrolidine retains high metabolic stability comparable to parent pyrrolidine, with the notable exception of 3,3-difluoroazetidine which showed elevated clearance [1]. The gem-difluoro substitution at the 4-position does not introduce metabolic soft spots, whereas non-fluorinated pyrrolidines are susceptible to CYP-mediated N-dealkylation and α-carbon oxidation. The fluorine atoms at the 4-position block oxidative metabolism at these sites, potentially extending half-life in vivo.

Drug Metabolism Microsomal Stability Fluorine Bioisosterism

Regioisomeric Differentiation: 3-Pyridinyl vs. 4-Pyridinyl Attachment on 4,4-Difluoropyrrolidine

The 3-pyridinyl regioisomer (target compound, CAS 2092712-94-0) provides a distinct exit vector geometry compared to the 4-pyridinyl analogue (CAS 2091243-13-7). In the 3-substituted isomer, the pyridine nitrogen is meta to the pyrrolidine attachment point, whereas in the 4-isomer it is para. This difference alters the dipole moment and hydrogen-bonding directionality of the pyridine ring, which can critically affect target binding when the pyridine nitrogen serves as a hydrogen-bond acceptor or metal-coordinating group . No direct comparative biological data are publicly available, but the regioisomeric purity is critical for SAR interpretation.

Regiochemistry Building Block Diversity Structure-Activity Relationship

Commercially Available Purity Benchmark: 98% vs. Typical Non-Fluorinated Analog Purity Ranges

The target compound is commercially supplied at a certified purity of 98% (HPLC) by at least one major research chemical vendor , whereas the non-fluorinated analog 3-(pyrrolidin-3-yl)pyridine is commonly offered at 97–99% purity depending on the supplier. The consistent 98% specification for the difluoro building block reduces the need for in-house repurification before use in parallel synthesis or library production.

Chemical Procurement Building Block Quality Synthetic Intermediate

Validated Application Scenarios for 3-(4,4-Difluoropyrrolidin-3-yl)pyridine in Drug Discovery and Chemical Biology


Fine-Tuning Amine Basicity in CNS Penetrant Lead Series

When a pyrrolidine-containing lead compound requires reduced basicity to minimize P-gp efflux and improve blood-brain barrier penetration, the 4,4-difluoro motif provides a pKa reduction of approximately 2–3 log units relative to the parent pyrrolidine (Section 3, Item 2). This compound can be incorporated as a late-stage diversification building block to generate focused libraries with systematically varied amine basicity [1].

Modulating Lipophilicity in hERG-Sensitive Programs

In programs where the non-fluorinated pyrrolidine-pyridine scaffold yields a logP that is too low for adequate membrane permeability, the +0.7 logP shift afforded by 4,4-difluoro substitution (Section 3, Item 1) can push the molecule into a more favorable permeability range while the reduced pKa simultaneously lowers the risk of hERG channel blockade [1].

Metabolic Soft-Spot Shielding for Extended Half-Life

For lead series suffering from rapid oxidative metabolism at the pyrrolidine α-carbons, incorporation of 3-(4,4-difluoropyrrolidin-3-yl)pyridine as a building block introduces fluorine blocking groups at both 4-positions, preserving microsomal stability as demonstrated for the 4,4-difluoropyrrolidine subclass (Section 3, Item 3). This is particularly valuable in oral drug programs where a half-life >4 hours is targeted [1].

Regiochemical SAR Exploration of Pyridine Hydrogen-Bonding Networks

When a high-resolution co-crystal structure reveals that the pyridine nitrogen of a lead molecule engages in a critical hydrogen bond with the target protein, the 3-pyridinyl regioisomer (this compound) must be used rather than the 4-pyridinyl version to maintain the correct H-bond distance and angle (Section 3, Item 4). This compound is the definitive tool for exploring meta-pyridine nitrogen interactions in target engagement .

Quote Request

Request a Quote for 3-(4,4-Difluoropyrrolidin-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.